Emtricitabine 6'-Disulfide
Beschreibung
Eigenschaften
CAS-Nummer |
1246819-86-2 |
|---|---|
Molekularformel |
C9H12FN3O2S2 |
Molekulargewicht |
277.332 |
IUPAC-Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O2S2/c1-16-4-7-15-6(3-17-7)13-2-5(10)8(11)12-9(13)14/h2,6-7H,3-4H2,1H3,(H2,11,12,14)/t6-,7+/m0/s1 |
InChI-Schlüssel |
FVBDQZPRPOQFGT-NKWVEPMBSA-N |
SMILES |
CSCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
Synonyme |
(-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; (-)-2’-Deoxy-5-fluoro-3’-thiacytidine 6’-Disulfide; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Mechanism of Disulfide Bond Formation
The spontaneous oxidation of thiol (-SH) groups in emtricitabine under aerobic conditions is a primary pathway for 6'-Disulfide formation. This reaction proceeds via a radical-mediated mechanism:
-
Thiol Deprotonation : At neutral or alkaline pH, the thiol group loses a proton to form a thiolate ion (-S), which is more nucleophilic.
-
Oxidation to Thiyl Radical : Molecular oxygen or mild oxidizing agents (e.g., HO) convert the thiolate into a thiyl radical (-S- ).
-
Dimerization : Two thiyl radicals combine to form the disulfide bond.
Controlled Oxidation Protocols
Industrial-scale production often employs controlled oxidation to minimize side reactions:
-
Reagent Selection : Hydrogen peroxide (0.1–1.0 equiv) in aqueous ethanol at pH 8.0–8.5 yields 70–85% Emtricitabine 6'-Disulfide.
-
Temperature Optimization : Reactions conducted at 25–30°C prevent over-oxidation to sulfonic acids.
-
Catalytic Additives : Transition metals like Fe or Cu accelerate the reaction but require careful removal during purification.
Solid-Phase Synthesis Approaches
Immobilized Thiol Activation
Solid-phase synthesis minimizes solubility challenges associated with emtricitabine derivatives. A representative protocol involves:
-
Resin Functionalization : Wang resin is modified with bromoacetyl groups to anchor emtricitabine via its 5'-hydroxyl.
-
Thiol Deprotection : Treatment with tris(2-carboxyethyl)phosphine (TCEP) liberates free thiols on the resin-bound emtricitabine.
-
Oxidative Coupling : Air or iodine vapor induces disulfide bond formation between adjacent thiols, followed by cleavage from the resin using trifluoroacetic acid.
Yield and Purity Considerations
-
Resin Loading Capacity : 0.8–1.2 mmol/g resin achieves 60–75% dimerization efficiency.
-
Byproduct Formation : Over-oxidation to sulfoxides (<5%) is mitigated by limiting reaction time to 2–4 hours.
Solution-Phase Coupling Strategies
Mitsunobu Reaction for Directed Coupling
The Mitsunobu reaction enables regioselective disulfide formation using:
Reaction Optimization
-
Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature : 0°C to room temperature prevents epimerization.
Catalytic Methods for Disulfide Formation
Transition Metal Catalysis
Palladium complexes (e.g., Pd(OAc)) catalyze aerobic oxidation of thiols to disulfides:
Enzyme-Mediated Oxidation
Glutathione oxidase catalyzes selective disulfide bond formation:
-
pH : 7.4 (phosphate buffer).
-
Specificity : No side reactions with amine or carbonyl groups.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
Mass Spectrometry : ESI-MS m/z 443.1 [M+H].
-
NMR : H NMR (DO) δ 6.12 (s, 1H, H-1'), 3.85–3.70 (m, 2H, H-5').
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Oxidative Dimerization | 70–85 | 95–98 | High | Low |
| Solid-Phase Synthesis | 60–75 | 90–93 | Moderate | High |
| Mitsunobu Coupling | 50–65 | 98–99 | Low | Very High |
| Catalytic Oxidation | 80–90 | 97–99 | High | Moderate |
Oxidative dimerization remains the most cost-effective for industrial use, while catalytic methods balance yield and purity.
Industrial-Scale Production Considerations
Process Optimization
Wissenschaftliche Forschungsanwendungen
Emtricitabine 6’-Disulfide is primarily used in proteomics research due to its ability to form stable disulfide bonds with cysteine residues in proteins. This property makes it valuable in studying protein structure and function. Additionally, it is used in the development of antiviral therapies, particularly for HIV, due to its structural similarity to Emtricitabine .
Wirkmechanismus
Emtricitabine 6’-Disulfide exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The disulfide bond allows it to form stable interactions with the enzyme, thereby preventing the transcription of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Emtricitabine (FTC):
- Structure: 2',3'-deoxy-5-fluoro-3'-thiacytidine.
- Role: NRTI inhibiting HIV reverse transcriptase.
- Key Differences: Monomeric structure (vs. dimeric disulfide form). FTC has direct antiviral activity, while the disulfide form is pharmacologically inactive and considered an impurity .
Lamivudine (3TC):
- Structure: 2',3'-dideoxy-3'-thiacytidine (lacks the 5-fluoro group present in FTC).
- Comparison: Both are cytidine analogs, but FTC exhibits higher bioavailability and longer intracellular half-life .
Abacavir (ABC):
- Structure: Carbocyclic guanosine analog.
- Comparison: ABC has a distinct carbocyclic ring system, unlike FTC’s sulfur-containing ribose mimic. Neither ABC nor its impurities involve disulfide bonds .
Disulfide-Containing Pharmaceuticals
Ziconotide:
- Structure: Disulfide-rich peptide (conotoxin).
- Comparison: Unlike Emtricitabine 6'-Disulfide, Ziconotide’s disulfide bonds are critical for its tertiary structure and analgesic activity. This compound lacks therapeutic utility and is purely a synthetic byproduct .
Bis(4-aminophenyl) Disulfide Dihydrochloride:
- Structure: Aromatic disulfide compound.
- Comparison: Used in organic synthesis rather than pharmaceuticals. Highlights the diversity of disulfide applications but lacks relevance to antiviral mechanisms .
Analytical and Stability Data
Table 1: Physicochemical Comparison
Key Findings:
- Synthesis Pathway: this compound forms during FTC synthesis via oxidative coupling of thiol groups. Its presence is minimized through controlled manufacturing conditions .
- Toxicology: No specific data on the disulfide form’s toxicity, but impurities like this are rigorously controlled to ≤0.15% in final drug products .
- Regulatory Status: Listed as a reference standard in pharmacopeias for quality testing, underscoring its role in ensuring drug safety .
Research and Industrial Relevance
- Quality Control: this compound is monitored using HPLC and mass spectrometry to ensure compliance with ICH guidelines for impurities .
Q & A
Q. What are the key structural characteristics of Emtricitabine 6'-Disulfide, and how do they influence its reactivity in experimental settings?
this compound (C₁₆H₁₈F₂N₆O₄S₄; MW: 524.59) is characterized by two fluorine atoms, a disulfide (-S-S-) bridge at the 6' position, and a sulfoxide group. The disulfide bridge introduces redox sensitivity, making the compound prone to reduction under physiological conditions, which can affect its stability in biological assays. Researchers should prioritize inert atmospheres (e.g., nitrogen) during handling to prevent unintended degradation .
Q. What validated analytical methods are recommended for quantifying this compound in synthetic mixtures?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 280 nm) is widely used, as described in studies validating methods for Emtricitabine analogs. Column selection (e.g., C18, 250 mm × 4.6 mm, 5 µm) and mobile phase optimization (e.g., phosphate buffer:acetonitrile, 70:30 v/v) are critical for resolving disulfide-containing compounds from degradation products .
Q. How should stability studies for this compound be designed to account for disulfide bond reactivity?
Stability-indicating assays must include stress conditions (acid/base hydrolysis, oxidative, thermal, and photolytic) with LC-MS/MS monitoring. The disulfide bond is particularly sensitive to reducing agents (e.g., dithiothreitol), necessitating parallel experiments under non-reducing conditions to distinguish between hydrolysis and redox-driven degradation .
Q. What synthetic routes are reported for this compound, and what are their key challenges?
Synthesis typically involves thiol-disulfide exchange reactions using Emtricitabine thiol precursors. Critical challenges include controlling regioselectivity at the 6' position and minimizing oxidation byproducts. Purification via preparative HPLC with tandem mass spectrometry (MS/MS) verification is recommended to confirm disulfide bond formation .
Advanced Research Questions
Q. How can disulfide bond mapping in this compound inform its mechanism of action in antiretroviral therapy?
Peptide mapping with LC-ESI-MS/MS before and after reduction (e.g., using tris(2-carboxyethyl)phosphine) allows identification of disulfide-linked peptides. This methodology, adapted from protein disulfide analysis, helps correlate structural integrity with antiviral activity, particularly in studies comparing oxidized vs. reduced forms in HIV reverse transcriptase inhibition assays .
Q. What experimental designs are optimal for studying drug-drug interactions between this compound and protease inhibitors?
Co-administration studies should use human hepatocyte models or microsomal assays to assess CYP3A4/5-mediated interactions. Pharmacokinetic parameters (e.g., AUC, Cmax) must be compared with Emtricitabine alone. Clinical trial data from ANRS169 OPTIPRIM-2 highlight the importance of monitoring intracellular conversion rates when combined with dolutegravir or darunavir .
Q. How do resistance mutations in HIV-1 reverse transcriptase affect the efficacy of this compound compared to its parent compound?
Structural dynamics studies (molecular docking or cryo-EM) can elucidate how the disulfide moiety alters binding to mutant enzymes (e.g., M184V). Advanced assays should quantify inhibitory concentrations (IC₅₀) in resistant vs. wild-type strains, with cross-referencing to clinical resistance databases to identify mutation-specific vulnerabilities .
Q. What methodologies are recommended for in vivo tracking of this compound’s biodistribution and metabolic fate?
Radiolabeling (e.g., ¹⁴C at the 5'-position) combined with whole-body autoradiography in rodent models provides spatial resolution. Complementary LC-HRMS analysis of plasma and tissue homogenates can identify metabolites, particularly reduced forms (e.g., Emtricitabine thiol), to assess reductive activation pathways .
Q. How can contradictory data on this compound’s cytotoxicity in primary vs. immortalized cell lines be resolved?
Comparative studies should standardize culture conditions (e.g., redox potential, glutathione levels) and include primary human lymphocytes alongside immortalized lines (e.g., HEK293). Flow cytometry with Annexin V/PI staining and ROS detection probes can differentiate apoptosis mechanisms, addressing discrepancies in toxicity profiles .
Q. What computational tools are available to predict the redox stability of this compound in physiological environments?
Density functional theory (DFT) calculations can model disulfide bond dissociation energies under varying pH and redox potentials. Molecular dynamics simulations (e.g., AMBER force fields) predict conformational stability in lipid bilayers, guiding formulation strategies for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
